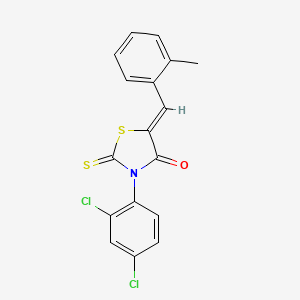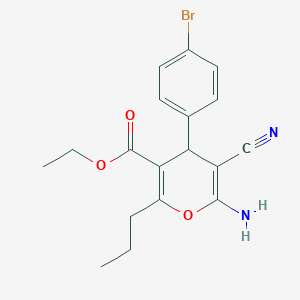
1-(2-hydroxy-2-methyl-3-buten-1-yl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-2-methyl-3-buten-1-yl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol, commonly known as muscone, is a naturally occurring organic compound. It is a macrocyclic ketone that has a musky odor and is found in the secretions of musk deer, muskrats, and other animals. Muscone has been used in the fragrance industry for many years due to its unique scent. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
作用机制
The exact mechanism of action of muscone is not fully understood. However, research has shown that muscone may exert its therapeutic effects through a variety of mechanisms, including the modulation of inflammatory pathways, the inhibition of tumor cell growth, and the activation of neuroprotective pathways. Muscone may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Muscone has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, muscone has been shown to improve cardiac function by increasing myocardial contractility and reducing cardiac fibrosis.
实验室实验的优点和局限性
Muscone has several advantages for use in laboratory experiments. It is a naturally occurring compound that can be synthesized in the laboratory. Muscone is also relatively stable and has a long shelf life. However, muscone is a complex molecule that requires careful control of reaction conditions and purification methods to obtain a pure product. Additionally, muscone has a strong musky odor that can be difficult to remove from laboratory equipment and may interfere with other experiments.
未来方向
There are several potential future directions for research on muscone. One area of research is the development of muscone-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of muscone-based therapies for the treatment of cardiovascular disease. Additionally, research on the mechanism of action of muscone may lead to the development of new drugs with similar therapeutic properties.
合成方法
Muscone can be synthesized through a variety of methods, including the oxidation of muscone precursors, such as tetrahydro-2-naphthol and tetrahydro-3-methyl-2-naphthol. Another method involves the catalytic hydrogenation of muscone precursors, such as muscol or muscone epoxide. The synthesis of muscone is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure product.
科学研究应用
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that muscone has anti-inflammatory, anti-tumor, and anti-oxidant properties. Muscone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, muscone has been shown to improve cardiac function and may be useful in the treatment of cardiovascular disease.
属性
IUPAC Name |
1-(2-hydroxy-2-methylbut-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-7-17(4,20)13-15-18(5)11-8-10-16(2,3)14(18)9-12-19(15,6)21/h7,14-15,20-21H,1,8-13H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVNKCNBDAITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CC(C)(C=C)O)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

